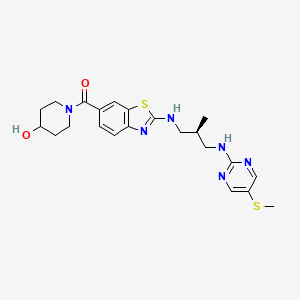

Pcsk9-IN-15

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C22H28N6O2S2 |

|---|---|

Molecular Weight |

472.6 g/mol |

IUPAC Name |

(4-hydroxypiperidin-1-yl)-[2-[[(2S)-2-methyl-3-[(5-methylsulfanylpyrimidin-2-yl)amino]propyl]amino]-1,3-benzothiazol-6-yl]methanone |

InChI |

InChI=1S/C22H28N6O2S2/c1-14(10-23-21-24-12-17(31-2)13-25-21)11-26-22-27-18-4-3-15(9-19(18)32-22)20(30)28-7-5-16(29)6-8-28/h3-4,9,12-14,16,29H,5-8,10-11H2,1-2H3,(H,26,27)(H,23,24,25)/t14-/m0/s1 |

InChI Key |

MNEOZIJAHAESRI-AWEZNQCLSA-N |

Isomeric SMILES |

C[C@@H](CNC1=NC=C(C=N1)SC)CNC2=NC3=C(S2)C=C(C=C3)C(=O)N4CCC(CC4)O |

Canonical SMILES |

CC(CNC1=NC=C(C=N1)SC)CNC2=NC3=C(S2)C=C(C=C3)C(=O)N4CCC(CC4)O |

Origin of Product |

United States |

Foundational & Exploratory

Navigating the Frontier of Cardiovascular Therapeutics: A Technical Guide to the Synthesis and Chemical Characterization of PCSK9 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal regulator of cholesterol homeostasis, making it a prime target for the development of novel therapies to combat cardiovascular disease. This guide provides an in-depth overview of the synthesis and chemical characterization of potent small molecule inhibitors of PCSK9, typified by the hypothetical molecule "Pcsk9-IN-15," reflecting a common nomenclature for investigational compounds. While specific data for a compound designated "this compound" is not publicly available, this document outlines the essential methodologies and data presentation required for the preclinical development of such an inhibitor.

The PCSK9-LDLR Signaling Axis: A Prime Target for Intervention

PCSK9 is a serine protease primarily synthesized in the liver that plays a crucial role in the degradation of low-density lipoprotein receptors (LDLR).[1][2][3][4] By binding to the extracellular domain of the LDLR, PCSK9 targets the receptor for lysosomal degradation, thereby reducing the clearance of LDL cholesterol (LDL-C) from the circulation.[1][2][5] Elevated levels of PCSK9 are associated with increased LDL-C and a higher risk of atherosclerotic cardiovascular disease.[5][6] Conversely, loss-of-function mutations in the PCSK9 gene lead to lower LDL-C levels and a reduced risk of coronary heart disease.[2][7] This understanding has propelled the development of PCSK9 inhibitors as a powerful therapeutic strategy.

The mechanism of action of PCSK9 inhibitors is to disrupt the interaction between PCSK9 and the LDLR. This can be achieved through various modalities, including monoclonal antibodies (e.g., alirocumab and evolocumab), small interfering RNAs (e.g., inclisiran), and small molecule inhibitors.[4][5][8] Small molecule inhibitors offer the potential for oral bioavailability, which is a significant advantage over injectable biologics.

References

- 1. nps.org.au [nps.org.au]

- 2. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. article.imrpress.com [article.imrpress.com]

- 5. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PCSK9: From Basic Science Discoveries to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PCSK-9 Inhibitors and Cardiovascular Outcomes: A Systematic Review With Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Small Molecule PCSK9 Inhibitors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal target in the management of hypercholesterolemia and the reduction of cardiovascular disease risk. While monoclonal antibodies targeting PCSK9 have demonstrated significant efficacy, the quest for orally bioavailable small molecule inhibitors remains a key focus in drug development. This technical guide provides a comprehensive overview of the pharmacological profile of emerging small molecule PCSK9 inhibitors, detailing their mechanism of action, experimental evaluation, and the signaling pathways they modulate. Although specific data for a compound named "Pcsk9-IN-15" is not publicly available, this document synthesizes the current understanding of the broader class of small molecule PCSK9 inhibitors.

Mechanism of Action

Small molecule PCSK9 inhibitors aim to disrupt the interaction between PCSK9 and the low-density lipoprotein receptor (LDLR).[1][2] PCSK9 is a serine protease, primarily synthesized in the liver, that binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes.[2][3] This binding prevents the LDLR from recycling back to the cell surface after internalizing LDL cholesterol (LDL-C).[4][5] Instead, the PCSK9-LDLR complex is targeted for degradation within lysosomes.[2][3] By inhibiting the PCSK9-LDLR interaction, small molecules preserve the LDLR population on the hepatocyte surface, leading to increased clearance of LDL-C from the bloodstream and consequently lowering plasma LDL-C levels.[1][6]

The development of small molecule inhibitors has been challenging due to the flat and featureless nature of the PCSK9-LDLR interaction surface.[2][7] However, various strategies are being explored, including the identification of compounds that bind to allosteric sites on PCSK9, thereby inducing conformational changes that prevent LDLR binding.[7]

Quantitative Pharmacological Data

The characterization of small molecule PCSK9 inhibitors involves a battery of in vitro and in vivo assays to determine their potency, efficacy, and pharmacokinetic profiles. The following tables summarize the typical quantitative data generated for these compounds, though specific values for any single agent will vary.

Table 1: In Vitro Activity of Small Molecule PCSK9 Inhibitors

| Parameter | Typical Assay | Description | Example Data Range |

| Binding Affinity (KD) | Surface Plasmon Resonance (SPR), ELISA | Measures the strength of the binding interaction between the inhibitor and PCSK9. | 20–40 μM for initial hits[1] |

| Inhibition of PCSK9-LDLR Interaction (IC50) | Homogeneous Time-Resolved Fluorescence (HTRF), ELISA | Determines the concentration of the inhibitor required to block 50% of the PCSK9-LDLR binding. | Varies widely |

| Cellular LDL-C Uptake | Fluorescently labeled LDL uptake assay in hepatocyte cell lines (e.g., HepG2) | Measures the ability of the inhibitor to enhance the uptake of LDL-C by liver cells in the presence of PCSK9. | Dose-dependent increase |

| LDLR Protein Levels | Western Blot, Flow Cytometry | Quantifies the increase in LDLR protein on the surface of hepatocytes following treatment with the inhibitor. | Dose-dependent increase |

Table 2: In Vivo Efficacy and Pharmacokinetics of Small Molecule PCSK9 Inhibitors

| Parameter | Animal Model | Description | Example Data |

| Plasma Total Cholesterol Reduction | Hyperlipidemic mouse models (e.g., APOE*3-Leiden.CETP mice) | Measures the percentage decrease in total cholesterol levels after oral administration. | Up to 57% reduction[2] |

| Plasma LDL-C Reduction | As above | Measures the percentage decrease in LDL-C levels. | Significant reduction in non-HDL fractions[2] |

| Hepatic LDLR Protein Expression | As above | Quantifies the increase in LDLR protein in the liver tissue of treated animals. | Significant increase[2] |

| Oral Bioavailability | Standard pharmacokinetic studies in rodents or other species. | The fraction of the orally administered dose that reaches systemic circulation. | A key goal of small molecule development |

| Half-life (t1/2) | As above | The time required for the concentration of the drug in the body to be reduced by half. | Varies |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of small molecule PCSK9 inhibitors. Below are generalized protocols for key experiments.

PCSK9-LDLR Interaction Assay (ELISA-based)

-

Plate Coating: Coat a 96-well plate with recombinant human LDLR-EGF-A domain and incubate overnight at 4°C.

-

Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.

-

Inhibitor Incubation: Add serial dilutions of the test compound (small molecule inhibitor) to the wells.

-

PCSK9 Addition: Add a constant concentration of biotinylated recombinant human PCSK9 to the wells and incubate for 2 hours at room temperature to allow for binding to the LDLR.

-

Detection: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 1 hour.

-

Signal Development: After another wash step, add a TMB substrate and stop the reaction with sulfuric acid.

-

Data Analysis: Read the absorbance at 450 nm. The signal is inversely proportional to the inhibitory activity of the compound. Calculate the IC50 value from the dose-response curve.

Cellular LDL-C Uptake Assay

-

Cell Culture: Plate HepG2 cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the small molecule inhibitor for a predetermined time (e.g., 24 hours).

-

PCSK9 and Labeled LDL Addition: Add recombinant human PCSK9 and fluorescently labeled LDL (e.g., DiI-LDL) to the cells and incubate for 4 hours.

-

Cell Lysis: Wash the cells to remove unbound LDL and lyse the cells.

-

Fluorescence Measurement: Measure the fluorescence of the cell lysate using a plate reader.

-

Data Analysis: An increase in fluorescence indicates enhanced LDL uptake. Normalize the data to a control (no inhibitor) and plot the dose-response curve.

In Vivo Efficacy Study in a Mouse Model

-

Animal Model: Use a relevant mouse model of hypercholesterolemia, such as APOE*3-Leiden.CETP mice.

-

Acclimatization and Diet: Acclimatize the animals and feed them a Western-type diet to induce hypercholesterolemia.

-

Dosing: Administer the small molecule inhibitor orally once daily for a specified period (e.g., 4 weeks). Include a vehicle control group.

-

Blood Sampling: Collect blood samples at baseline and at the end of the treatment period.

-

Lipid Profile Analysis: Analyze plasma samples for total cholesterol, LDL-C, HDL-C, and triglycerides using standard enzymatic assays.

-

Tissue Harvesting: At the end of the study, euthanize the animals and harvest the liver for protein analysis.

-

Hepatic LDLR Analysis: Perform Western blotting on liver lysates to quantify the levels of LDLR protein.

-

Data Analysis: Compare the lipid profiles and hepatic LDLR levels between the treated and control groups to determine the in vivo efficacy of the compound.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding.

Caption: PCSK9 signaling pathway and the mechanism of small molecule inhibitors.

Caption: A typical experimental workflow for the discovery and preclinical development of small molecule PCSK9 inhibitors.

Conclusion

The development of orally bioavailable small molecule PCSK9 inhibitors represents a promising frontier in lipid-lowering therapy. While significant challenges remain, ongoing research continues to identify and optimize novel chemical entities with the potential to offer a convenient and effective alternative to injectable biologics. A thorough understanding of their pharmacological profile, guided by the robust experimental methodologies outlined in this guide, is essential for advancing these promising therapeutics from the laboratory to the clinic.

References

- 1. Small Molecule Inhibitors of the PCSK9·LDLR Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. heartcare.sydney [heartcare.sydney]

- 5. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nps.org.au [nps.org.au]

- 7. Targeting Allosteric Site of PCSK9 Enzyme for the Identification of Small Molecule Inhibitors: An In Silico Drug Repurposing Study [mdpi.com]

Unveiling the Binding Characteristics of Pcsk9-IN-15: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal target in the management of hypercholesterolemia. By promoting the degradation of the low-density lipoprotein receptor (LDLR), PCSK9 reduces the clearance of LDL cholesterol from the bloodstream, thereby elevating its levels. Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL cholesterol. This technical guide provides an in-depth analysis of the binding affinity and kinetics of a potent small molecule inhibitor, Pcsk9-IN-15, to the PCSK9 protein.

Executive Summary

This compound, also identified as compound 5 in patent literature, is a potent inhibitor of the PCSK9 protein. While detailed kinetic parameters are not extensively available in the public domain, its binding affinity has been characterized with a dissociation constant (K D) of less than 200 nM. This document summarizes the currently available binding data, outlines the general experimental protocols used for such characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

Binding Affinity and Kinetics of this compound

The interaction between a ligand, such as this compound, and its protein target, PCSK9, is defined by its binding affinity and kinetics. Affinity, represented by the dissociation constant (K D), indicates the concentration of the inhibitor required to occupy 50% of the target protein at equilibrium. A lower K D value signifies a higher binding affinity. The kinetics of the interaction are described by the association rate constant (k a or k on) and the dissociation rate constant (k d or k off), which quantify the speed of the binding and unbinding events, respectively.

Quantitative Binding Data

Limited specific quantitative data for the binding kinetics of this compound to PCSK9 is publicly available. However, the binding affinity has been reported as follows:

| Compound | Parameter | Value | Source |

| This compound (compound 5) | K D (Dissociation Constant) | < 200 nM | MedChemExpress, Patent WO2020150474 A1 |

This sub-micromolar binding affinity indicates that this compound is a potent inhibitor of PCSK9. The lack of publicly available k a and k d values prevents a detailed analysis of the binding kinetics at this time.

Experimental Protocols

The determination of binding affinity and kinetics for small molecule inhibitors like this compound typically involves biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). Below is a generalized protocol for determining binding parameters using Surface Plasmon Resonance, a widely used method for real-time, label-free analysis of molecular interactions.

Surface Plasmon Resonance (SPR) for Binding Analysis

Objective: To determine the association rate (k a), dissociation rate (k d), and equilibrium dissociation constant (K D) of this compound binding to PCSK9 protein.

Materials:

-

Recombinant human PCSK9 protein

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

SPR instrument (e.g., Biacore, Reichert)

-

Sensor chip (e.g., CM5, nickel-activated)

-

Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.5)

-

Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20)

-

Regeneration solution (e.g., Glycine-HCl, pH 2.0)

Methodology:

-

Protein Immobilization:

-

The PCSK9 protein is immobilized onto the surface of the SPR sensor chip. A common method is amine coupling, where the protein is covalently linked to the carboxymethylated dextran surface of a CM5 sensor chip. Alternatively, if the protein is His-tagged, a nickel-activated sensor chip can be used for capture.

-

A reference flow cell is prepared in parallel, either left blank or with an unrelated protein immobilized, to subtract non-specific binding and bulk refractive index changes.

-

-

Analyte Preparation:

-

A dilution series of this compound is prepared in the running buffer. A typical concentration range would span from well below to well above the expected K D (e.g., 1 nM to 1 µM). The final DMSO concentration should be kept constant across all dilutions and matched in the running buffer to minimize solvent effects.

-

-

Binding Measurement:

-

The running buffer is flowed continuously over the sensor chip to establish a stable baseline.

-

Each concentration of this compound is injected over the sensor surface for a defined period (association phase), allowing the inhibitor to bind to the immobilized PCSK9.

-

Following the association phase, the running buffer is flowed over the chip again, and the dissociation of the inhibitor from the protein is monitored (dissociation phase).

-

-

Regeneration:

-

After each binding cycle, a pulse of regeneration solution is injected to remove any remaining bound analyte, preparing the surface for the next injection. The regeneration solution should be chosen to effectively remove the analyte without denaturing the immobilized protein.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of response units vs. time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.

-

The association (k a) and dissociation (k d) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model).

-

The equilibrium dissociation constant (K D) is then calculated as the ratio of k d to k a (K D = k d / k a).

-

Visualizing the Molecular Landscape

To better understand the context of this compound's action and the methodology used to characterize it, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

Caption: PCSK9-LDLR signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for Surface Plasmon Resonance (SPR).

Conclusion

In Vitro Evaluation of a Potent Small Molecule PCSK9 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis.[1][2] By binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, PCSK9 targets the receptor for lysosomal degradation, thereby reducing the clearance of LDL cholesterol (LDL-C) from the bloodstream.[1][2][3] Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL-C and reducing the risk of cardiovascular disease. While monoclonal antibodies have proven to be effective PCSK9 inhibitors, there is significant interest in the development of orally bioavailable small molecule inhibitors.

This technical guide outlines the core in vitro assays used to determine the potency and efficacy of a novel small molecule PCSK9 inhibitor. Due to the limited publicly available in vitro data for the specific compound Pcsk9-IN-15, this document will use a hypothetical potent small molecule inhibitor, designated PCSK9-SM-X , to illustrate the experimental methodologies and data presentation. This compound, also known as compound 5, is described in patent WO2020150474A1 and is identified as a potent inhibitor of PCSK9 with a dissociation constant (Kd) of less than 200 nM.

This guide will provide detailed experimental protocols, present hypothetical data in a structured format, and use diagrams to visualize key pathways and workflows, serving as a comprehensive resource for professionals in drug development.

Data Presentation: In Vitro Profile of PCSK9-SM-X

The in vitro potency and efficacy of a novel PCSK9 inhibitor are typically characterized by a series of biochemical and cell-based assays. The following tables summarize the hypothetical data for our illustrative compound, PCSK9-SM-X.

Table 1: Biochemical Potency of PCSK9-SM-X

| Assay Type | Target Interaction | Parameter | Value (nM) |

| Surface Plasmon Resonance (SPR) | PCSK9-SM-X Binding to PCSK9 | K_d | 150 |

| Homogeneous Time-Resolved FRET (HTRF) | Inhibition of PCSK9-LDLR Binding | IC_50 | 75 |

Table 2: Cellular Efficacy of PCSK9-SM-X in HepG2 Cells

| Assay Type | Cellular Endpoint | Parameter | Value (nM) |

| LDL Receptor (LDLR) Surface Levels | Prevention of PCSK9-mediated LDLR degradation | EC_50 | 250 |

| DiI-LDL Uptake | Restoration of LDL uptake in the presence of PCSK9 | EC_50 | 300 |

Experimental Protocols

Detailed and robust experimental protocols are crucial for the accurate assessment of a compound's in vitro characteristics. The following sections describe the methodologies for the key assays used to evaluate PCSK9-SM-X.

PCSK9-LDLR Binding Assay (Homogeneous Time-Resolved FRET - HTRF)

This assay quantitatively measures the ability of a test compound to inhibit the binding of PCSK9 to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR.

Materials:

-

Recombinant human PCSK9 protein (tagged, e.g., with 6xHis)

-

Biotinylated EGF-A domain of human LDLR

-

HTRF donor fluorophore-conjugated anti-tag antibody (e.g., anti-6xHis-Europium cryptate)

-

HTRF acceptor fluorophore-conjugated streptavidin (e.g., Streptavidin-d2)

-

Assay buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20)

-

Test compound (PCSK9-SM-X)

-

384-well low-volume white plates

-

HTRF-compatible microplate reader

Protocol:

-

Prepare serial dilutions of the test compound (PCSK9-SM-X) in the assay buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Add a solution of recombinant human PCSK9 and biotinylated LDLR EGF-A domain to each well.

-

Incubate the plate at room temperature for 30 minutes to allow for the binding of PCSK9 to LDLR and the inhibitor to its target.

-

Add a pre-mixed solution of the HTRF donor (anti-tag antibody) and acceptor (streptavidin conjugate) to each well.

-

Incubate the plate in the dark at room temperature for 2 to 4 hours.

-

Read the plate on an HTRF-compatible microplate reader at the appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.

-

Calculate the HTRF ratio and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Low-Density Lipoprotein (LDL) Uptake Assay

This cell-based assay measures the ability of a test compound to rescue the PCSK9-mediated reduction of LDL uptake in a physiologically relevant cell line, such as the human hepatoma cell line HepG2.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Serum-free medium

-

Recombinant human PCSK9 protein

-

Fluorescently labeled LDL (e.g., DiI-LDL)

-

Test compound (PCSK9-SM-X)

-

96-well black, clear-bottom tissue culture plates

-

Fluorescence microplate reader or high-content imaging system

Protocol:

-

Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

-

Wash the cells and incubate in serum-free medium for 12-24 hours to upregulate LDLR expression.

-

Prepare serial dilutions of the test compound (PCSK9-SM-X).

-

Pre-incubate the cells with the test compound dilutions for 1-2 hours.

-

Add recombinant human PCSK9 to the wells (except for the no-PCSK9 control) and incubate for 3-4 hours.

-

Add DiI-LDL to each well and incubate for an additional 4 hours at 37°C.

-

Wash the cells with PBS to remove unbound DiI-LDL.

-

Measure the fluorescence intensity using a microplate reader or quantify the internalized DiI-LDL using a high-content imager.

-

Determine the EC50 value by plotting the fluorescence intensity against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations: Pathways and Workflows

Diagrams are essential for visualizing complex biological pathways and experimental procedures. The following diagrams were created using the Graphviz DOT language to illustrate the mechanism of PCSK9 and the workflows of the key in vitro assays.

References

The Impact of Pcsk9-IN-15 on Cholesterol Metabolism: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. By promoting the degradation of the low-density lipoprotein receptor (LDLR), PCSK9 reduces the clearance of LDL-cholesterol (LDL-C) from the circulation, thereby contributing to hypercholesterolemia and the risk of atherosclerotic cardiovascular disease. Inhibition of the PCSK9-LDLR interaction has emerged as a validated therapeutic strategy for lowering LDL-C. This technical guide provides an in-depth analysis of Pcsk9-IN-15, a small molecule inhibitor of PCSK9, and its effects on cholesterol metabolism pathways. We present available quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying biological mechanisms and experimental workflows.

Introduction to this compound

This compound, also referred to as compound 5 in associated patent literature, is a potent small molecule inhibitor of the PCSK9 protein.[1][2][3] It is designed to disrupt the interaction between PCSK9 and the LDLR, thereby preventing LDLR degradation and increasing the capacity of hepatocytes to clear circulating LDL-C. As a small molecule, this compound offers a potential alternative to the monoclonal antibody-based PCSK9 inhibitors currently in clinical use.

Mechanism of Action: Disrupting the PCSK9-LDLR Axis

The primary mechanism of action of this compound is the inhibition of the protein-protein interaction between PCSK9 and the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR. By binding to PCSK9, this compound prevents the formation of the PCSK9-LDLR complex. This disruption allows the LDLR to recycle back to the surface of hepatocytes after internalizing LDL particles, leading to a net increase in the number of functional LDLRs available to clear LDL-C from the bloodstream.

Signaling Pathway of PCSK9 and the Effect of this compound

Caption: PCSK9 binds to LDLR, leading to its degradation. This compound inhibits this interaction, promoting LDLR recycling.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Assay | Source |

| Binding Affinity (KD) | < 200 nM | Not specified | MedChemExpress |

| IC50 (PCSK9-LDLR Interaction) | 116.3 ± 0.16 µM | Competitive Binding Assay | DOI:10.1039/C6OB01642A* |

*Note: This data is for a "compound 5" which may be analogous to this compound, but direct confirmation is pending further publication.

Experimental Protocols

Detailed methodologies for key experiments relevant to the evaluation of this compound are provided below. These protocols are based on established methods in the field.

In Vitro PCSK9-LDLR Competitive Binding Assay (AlphaLISA)

This assay is designed to quantify the ability of a test compound to inhibit the binding of PCSK9 to the LDLR.

Workflow for PCSK9-LDLR Binding Assay

Caption: Workflow for the in vitro PCSK9-LDLR competitive binding assay.

Protocol:

-

Reagent Preparation: Prepare solutions of recombinant human PCSK9, biotinylated anti-PCSK9 antibody, and AlphaLISA anti-PCSK9 acceptor beads in immunoassay buffer.

-

Compound Addition: Add 5 µL of the test compound (this compound) at various concentrations to the wells of a 384-well plate.

-

PCSK9 Addition: Add 20 µL of the PCSK9 and biotinylated antibody solution to each well.

-

Incubation: Incubate the plate for 1 hour at room temperature.

-

Bead Addition: Add 25 µL of the streptavidin donor beads solution.

-

Final Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Data Acquisition: Read the plate on an AlphaScreen-compatible reader. The signal generated is inversely proportional to the degree of inhibition.

Cellular LDL-C Uptake Assay in HepG2 Cells

This cell-based assay measures the functional consequence of PCSK9 inhibition, which is the enhanced uptake of LDL-C by liver cells.

Workflow for LDL-C Uptake Assay

Caption: Workflow for the cellular LDL-C uptake assay in HepG2 cells.

Protocol:

-

Cell Culture: Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.[4][5][6]

-

Serum Starvation: Starve the cells in a serum-free medium for 4-6 hours to upregulate LDLR expression.[5]

-

Treatment: Treat the cells with recombinant PCSK9 in the presence or absence of varying concentrations of this compound.

-

LDL-C Addition: Add fluorescently labeled LDL-C (e.g., DiI-LDL) to the wells and incubate for 2-4 hours.[6][7]

-

Washing: Wash the cells with phosphate-buffered saline (PBS) to remove any unbound fluorescent LDL-C.

-

Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader. Increased fluorescence indicates enhanced LDL-C uptake.

In Vivo Cholesterol-Lowering Efficacy in a Mouse Model

This protocol describes a general procedure to evaluate the in vivo efficacy of a PCSK9 inhibitor in a mouse model of hypercholesterolemia.

Workflow for In Vivo Efficacy Study

Caption: Workflow for an in vivo study to assess the cholesterol-lowering efficacy of this compound.

Protocol:

-

Animal Model: Utilize a suitable mouse model of hypercholesterolemia, such as C57BL/6 mice on a high-fat diet or a humanized PCSK9 knock-in model.[8]

-

Acclimatization and Baseline: Acclimatize the animals and collect baseline blood samples for lipid profiling.

-

Treatment Groups: Randomize the animals into vehicle control and this compound treatment groups.

-

Compound Administration: Administer this compound or vehicle daily via an appropriate route (e.g., oral gavage) for a specified duration (e.g., 2-4 weeks).

-

Blood Collection and Lipid Analysis: Collect blood samples at regular intervals and at the end of the study to measure plasma levels of total cholesterol, LDL-C, and HDL-C using enzymatic assays.

-

Tissue Analysis: At the termination of the study, harvest liver tissue to assess the protein levels of LDLR by Western blot to confirm the mechanism of action.

Conclusion

This compound is a potent small molecule inhibitor of the PCSK9-LDLR interaction with the potential to be developed as an oral therapy for hypercholesterolemia. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of its in vitro and in vivo activity. Further studies are warranted to fully characterize the pharmacological profile of this compound and its therapeutic potential in cardiovascular disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 4.7. LDL Uptake Assay [bio-protocol.org]

- 5. abcam.com [abcam.com]

- 6. DiI‐LDL uptake assay [bio-protocol.org]

- 7. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring [jove.com]

- 8. researchgate.net [researchgate.net]

Initial Safety and Toxicity Profile of a Novel PCSK9 Inhibitor: A Technical Guide

Disclaimer: No publicly available information exists for a compound designated "Pcsk9-IN-15." This document provides a representative technical guide on the initial safety and toxicity profile of a hypothetical novel PCSK9 inhibitor, drawing upon publicly accessible data from the preclinical and early clinical development of approved PCSK9 inhibitors, including monoclonal antibodies (e.g., evolocumab, alirocumab) and a small interfering RNA (siRNA) therapeutic (inclisiran). This guide is intended for researchers, scientists, and drug development professionals.

Introduction

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of low-density lipoprotein cholesterol (LDL-C) metabolism. By binding to the LDL receptor (LDLR) on hepatocytes, PCSK9 targets the receptor for lysosomal degradation, thereby reducing the clearance of LDL-C from the circulation.[1] Inhibition of PCSK9 has emerged as a powerful therapeutic strategy for lowering LDL-C and reducing cardiovascular risk.[2] This guide outlines the typical preclinical safety and toxicity evaluation program for a novel PCSK9 inhibitor, presenting representative data and methodologies.

Nonclinical Safety and Toxicology

A comprehensive nonclinical safety program is essential to characterize the potential toxicity of a new PCSK9 inhibitor and to support its entry into human clinical trials. This program typically includes studies on pharmacology, general toxicology, genotoxicity, and carcinogenicity.

Safety Pharmacology

Safety pharmacology studies are conducted to assess the potential adverse effects of a drug candidate on vital physiological functions. For a PCSK9 inhibitor, these studies typically evaluate the cardiovascular, respiratory, and central nervous systems.

Experimental Protocol: Safety Pharmacology in Cynomolgus Monkeys

-

Objective: To evaluate the potential effects of the PCSK9 inhibitor on cardiovascular, respiratory, and neurological function in a relevant non-human primate species.

-

Animal Model: Naive, purpose-bred cynomolgus monkeys.

-

Study Design: A single-dose, four-period crossover design is often employed. Animals receive a single intravenous or subcutaneous dose of the test article and a vehicle control.

-

Parameters Monitored:

-

Cardiovascular: Continuous telemetry monitoring for heart rate, blood pressure, and electrocardiogram (ECG) parameters (e.g., PR, QRS, QT, QTc intervals).

-

Respiratory: Whole-body plethysmography to measure respiratory rate, tidal volume, and minute volume.

-

Neurological: Modified Irwin screen or a similar functional observational battery to assess behavioral, autonomic, and sensorimotor changes.

-

-

Data Analysis: Data are typically analyzed for statistically significant differences between the treatment and vehicle control groups.

Based on studies with approved PCSK9 inhibitors like inclisiran, no adverse effects on neurological, respiratory, or cardiovascular functions were observed in safety pharmacology studies in monkeys.[3]

General Toxicology

Repeat-dose toxicity studies are performed to characterize the toxicological profile of a drug candidate following repeated administration over a defined period. These studies are conducted in at least two species, one rodent and one non-rodent, where the drug is pharmacologically active.

Experimental Protocol: 6-Month Repeat-Dose Toxicity Study in Cynomolgus Monkeys

-

Objective: To determine the potential toxicity of the PCSK9 inhibitor following long-term, repeat subcutaneous administration.

-

Animal Model: Cynomolgus monkeys.

-

Study Design: Animals are typically assigned to three or four groups: a vehicle control group and two to three dose groups (low, mid, and high dose). The drug is administered subcutaneously on a weekly or bi-weekly basis for 6 months. A recovery period (e.g., 8 weeks) is often included to assess the reversibility of any findings.

-

Parameters Monitored:

-

Clinical Observations: Daily general health observations.

-

Body Weight and Food Consumption: Measured weekly.

-

Ophthalmology: Examinations performed pre-study and at termination.

-

Electrocardiography: Performed at pre-defined intervals.

-

Clinical Pathology: Hematology, clinical chemistry, and coagulation parameters measured at multiple time points.

-

Toxicokinetics: Blood samples collected to determine drug exposure (AUC) and maximum concentration (Cmax).

-

Anatomic Pathology: Full necropsy and histopathological examination of a comprehensive list of tissues.

-

Table 1: Representative Quantitative Data from Preclinical Repeat-Dose Toxicity Studies

| Study Type | Species | Duration | Route of Administration | NOAEL (No-Observed-Adverse-Effect-Level) | Key Findings |

| Monoclonal Antibody (e.g., Evolocumab) | Hamster | 3 months | Subcutaneous (weekly) | >10 mg/kg | No significant adverse findings.[4] |

| Cynomolgus Monkey | 6 months | Subcutaneous (weekly) | >100 mg/kg | Well-tolerated with no significant adverse findings.[4] | |

| Monoclonal Antibody (e.g., Alirocumab) | Rat | 6 months | Subcutaneous (weekly) | 75 mg/kg | Findings in liver and adrenal glands were associated with exaggerated pharmacology.[5] |

| Cynomolgus Monkey | 6 months | Subcutaneous (weekly) | 75 mg/kg | No significant adverse findings.[5] | |

| siRNA (e.g., Inclisiran) | Rat | 29 weeks | Subcutaneous (every 4 weeks) | 250 mg/kg | Toxicities were generally non-adverse and related to drug accumulation in tissues.[3] |

| Cynomolgus Monkey | 40 weeks | Subcutaneous (every 4 weeks) | 300 mg/kg | Reversible findings in the liver, kidney, and spleen at high doses.[3] |

Genotoxicity

Genotoxicity assays are conducted to assess the potential of a drug candidate to cause damage to genetic material. For monoclonal antibodies, these studies are generally not required as they are not expected to interact directly with DNA. For small molecule inhibitors or other modalities like siRNA, a standard battery of tests is performed.

Experimental Protocol: Standard Genotoxicity Battery

-

Ames Test (Bacterial Reverse Mutation Assay): Evaluates the potential of the compound to induce mutations in several strains of Salmonella typhimurium and Escherichia coli.

-

In Vitro Chromosomal Aberration Test: Assesses the potential to induce structural chromosomal damage in cultured mammalian cells (e.g., human peripheral blood lymphocytes).

-

In Vivo Micronucleus Assay: Measures the induction of micronuclei in the bone marrow of rodents (e.g., rats) following administration of the test article.

For inclisiran, the results of a standard battery of genotoxicity tests were negative.[3]

Carcinogenicity

Carcinogenicity studies are designed to evaluate the tumorigenic potential of a drug candidate over the lifetime of an animal. For monoclonal antibodies, a waiver for carcinogenicity studies may be granted based on a weight-of-evidence approach, considering the lack of concern from chronic toxicity studies and the target's biology.[5] For other modalities, long-term studies in rodents are typically conducted.

Experimental Protocol: 2-Year Carcinogenicity Study in Rats

-

Objective: To assess the carcinogenic potential of the PCSK9 inhibitor after long-term administration.

-

Animal Model: Sprague-Dawley rats.

-

Study Design: Animals are administered the drug for up to 2 years. Dosing is typically done via the clinical route of administration (e.g., subcutaneous injection).

-

Parameters Monitored: Survival, clinical observations, body weight, food consumption, and comprehensive histopathological evaluation of all tissues for neoplastic and non-neoplastic lesions.

In a lifetime carcinogenicity study in hamsters, evolocumab did not cause any drug-related tumors.[4] Similarly, inclisiran was not found to be tumorigenic in a 2-year rat study or a 6-month study in transgenic mice.[3]

Preclinical Pharmacokinetics and ADME

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a novel PCSK9 inhibitor is crucial for interpreting toxicology findings and for predicting its pharmacokinetic profile in humans.

Experimental Protocol: Preclinical Pharmacokinetic and ADME Studies

-

Single and Repeat-Dose Toxicokinetics: Integrated into general toxicology studies to provide exposure data (Cmax and AUC) at the tested dose levels.

-

In Vitro Metabolism: Studies using liver microsomes and hepatocytes from different species (including human) to identify metabolic pathways and potential for drug-drug interactions. For monoclonal antibodies, metabolism is expected to occur via general protein catabolism.[6]

-

Tissue Distribution: Typically assessed in rodents using a radiolabeled version of the drug to determine its distribution and potential for accumulation in various tissues. For inclisiran, the highest concentrations were found in the liver and kidney.[3]

Table 2: Representative Preclinical Pharmacokinetic Parameters of PCSK9 Inhibitors

| Compound Class | Species | Route | Half-life | Key Characteristics |

| Monoclonal Antibody (e.g., Evolocumab) | Cynomolgus Monkey | IV (3 mg/kg) | Non-linear elimination | Target-mediated clearance at lower concentrations.[7] |

| Cynomolgus Monkey | SC (3, 10, 30 mg/kg) | Dose-dependent | Systemic exposure increases more than dose-proportionally.[7] | |

| siRNA (e.g., Inclisiran) | Rat, Monkey | SC | Rapid clearance from plasma | Primarily distributed to the liver and kidneys.[3] |

Initial Clinical Safety and Tolerability (Phase I)

Phase I clinical trials represent the first-in-human (FIH) administration of a new drug candidate. The primary objectives are to assess the safety, tolerability, and pharmacokinetic profile in healthy volunteers or, in some cases, in the target patient population.

Experimental Protocol: Phase I Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) Study

-

Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses of the PCSK9 inhibitor.

-

Study Population: Healthy male and female subjects.

-

Study Design: Randomized, double-blind, placebo-controlled design. In the SAD part, cohorts of subjects receive a single dose of the drug or placebo at escalating dose levels. In the MAD part, cohorts receive multiple doses over a defined period.

-

Parameters Monitored:

-

Safety: Continuous monitoring for adverse events (AEs), vital signs, ECGs, and clinical laboratory tests (hematology, chemistry, urinalysis).

-

Pharmacokinetics: Serial blood sampling to determine pharmacokinetic parameters (Cmax, AUC, t1/2).

-

Pharmacodynamics: Measurement of free PCSK9 levels and LDL-C levels to assess the drug's effect on its target and the primary biomarker.

-

Table 3: Representative Initial Clinical Safety Findings for PCSK9 Inhibitors

| Compound Class | Study Population | Most Common Adverse Events | Serious Adverse Events |

| Monoclonal Antibody (e.g., Alirocumab) | Healthy subjects and patients with hypercholesterolemia | Nasopharyngitis, injection-site reactions, influenza, urinary tract infections.[6] | Rare, with rates comparable to placebo.[6] |

| Monoclonal Antibody (e.g., Evolocumab) | Healthy Chinese subjects | Similar incidence of AEs compared to placebo. | None reported in the single-dose study.[8] |

| siRNA (e.g., Inclisiran) | Patients with elevated LDL-C | Injection site reactions. | Rare, with rates comparable to placebo.[2] |

Visualizations

PCSK9 Signaling Pathway

References

- 1. mdpi.com [mdpi.com]

- 2. Inclisiran: A New Pharmacological Approach for Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Alirocumab (Praluent): First in the New Class of PCSK9 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clinical Pharmacokinetics and Pharmacodynamics of Evolocumab, a PCSK9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Phase 1, Randomized, Double-Blind, Single-Dose, Placebo-Controlled Safety, Tolerability, And Pharmacokinetic/Pharmacodynamic Study Of Evolocumab In Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of Pcsk9-IN-15 in Plasma Samples Using LC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of low-density lipoprotein cholesterol (LDL-C) metabolism.[1][2] By binding to the LDL receptor (LDLR), PCSK9 promotes its degradation, leading to reduced clearance of LDL-C from the circulation.[1][2][3] Inhibition of PCSK9 has emerged as a powerful therapeutic strategy for lowering LDL-C levels and reducing the risk of cardiovascular disease.[3][4] Pcsk9-IN-15 is a novel small molecule inhibitor of PCSK9. Accurate and robust quantification of this compound in plasma is crucial for pharmacokinetic studies, dose-response evaluations, and overall drug development.

This document provides a detailed protocol for the quantification of this compound in human plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[5][6]

Signaling Pathway and Mechanism of Action

Caption: PCSK9 signaling pathway and inhibition by this compound.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Internal standard (IS) (e.g., a stable isotope-labeled analog of this compound)

-

Human plasma (with K2EDTA as anticoagulant)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Water, ultrapure

-

Solid Phase Extraction (SPE) cartridges

Sample Preparation: Solid Phase Extraction (SPE)

This protocol is based on established methods for extracting small molecules from plasma.[5][6]

-

Thaw Plasma Samples: Thaw frozen plasma samples on ice.

-

Spike with Internal Standard: To 100 µL of plasma, add 10 µL of the internal standard (IS) working solution. Vortex briefly.

-

Protein Precipitation: Add 300 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.

-

Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Dilution: Transfer the supernatant to a new tube and dilute with 500 µL of water.

-

SPE Cartridge Conditioning: Condition an SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elution: Elute this compound and the IS with 1 mL of methanol.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% FA). Vortex to ensure complete dissolution.

-

Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 5 minutes, followed by a 2-minute re-equilibration |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | This compound: [M+H]+ → fragment ionIS: [M+H]+ → fragment ion |

| Source Temperature | 150°C |

| Gas Temperature | 350°C |

| Collision Energy | Optimized for this compound and IS |

Experimental Workflow

Caption: Workflow for the quantification of this compound in plasma.

Quantitative Data Summary

Table 1: Calibration Curve for this compound in Human Plasma

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Accuracy (%) |

| 0.5 | 0.012 | 102.4 |

| 1.0 | 0.025 | 98.7 |

| 5.0 | 0.128 | 101.1 |

| 10.0 | 0.255 | 99.8 |

| 50.0 | 1.278 | 100.5 |

| 100.0 | 2.560 | 99.2 |

| 500.0 | 12.85 | 98.9 |

| 1000.0 | 25.68 | 99.5 |

| LLOQ | 0.5 ng/mL | |

| ULOQ | 1000.0 ng/mL | |

| Regression | y = 0.0256x + 0.0005 | |

| r² | 0.9992 |

LLOQ: Lower Limit of Quantification, ULOQ: Upper Limit of Quantification

Table 2: Intra- and Inter-Day Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Intra-Day (n=6) Mean Conc. ± SD | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day (n=18) Mean Conc. ± SD | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |

| LLOQ | 0.5 | 0.51 ± 0.04 | 7.8 | 102.0 | 0.52 ± 0.05 | 9.6 | 104.0 |

| Low | 1.5 | 1.48 ± 0.10 | 6.8 | 98.7 | 1.53 ± 0.12 | 7.8 | 102.0 |

| Medium | 75.0 | 76.2 ± 3.5 | 4.6 | 101.6 | 74.1 ± 4.9 | 6.6 | 98.8 |

| High | 750.0 | 745.5 ± 28.1 | 3.8 | 99.4 | 759.2 ± 35.2 | 4.6 | 101.2 |

%CV: Percent Coefficient of Variation

Table 3: Matrix Effect and Recovery

| QC Level | Nominal Conc. (ng/mL) | Matrix Factor | Recovery (%) |

| Low | 1.5 | 0.98 | 91.5 |

| High | 750.0 | 1.03 | 93.2 |

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and robust approach for the quantification of this compound in human plasma. The method demonstrates excellent linearity, accuracy, and precision over a wide dynamic range, making it suitable for supporting pharmacokinetic and other clinical studies in the development of this novel PCSK9 inhibitor. The sample preparation protocol using solid-phase extraction ensures high recovery and minimal matrix effects, contributing to the reliability of the results.

References

- 1. PCSK9: From Basic Science Discoveries to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PCSK9 Inhibition: From Current Advances to Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PCSK9 inhibition to reduce cardiovascular disease risk: recent findings from the biology of PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emerging oral therapeutic strategies for inhibiting PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Plasma PCSK9 measurement by liquid chromatography-Tandem mass spectrometry and comparison with conventional ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Development of a Stable Cell Line for Pcsk9-IN-15 Resistance Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis.[1][2] It functions by binding to low-density lipoprotein receptors (LDLR) on the surface of hepatocytes, targeting them for lysosomal degradation.[3][4] This process reduces the number of available LDLRs to clear LDL cholesterol from the bloodstream, leading to higher plasma LDL levels.[2][5] Inhibiting PCSK9 is a validated therapeutic strategy for managing hypercholesterolemia.[3][6] Pcsk9-IN-15 is a representative small molecule inhibitor designed to disrupt PCSK9 activity. However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge.[7] Establishing an in vitro model of this compound resistance is crucial for investigating the molecular mechanisms of resistance, identifying potential biomarkers, and developing next-generation therapies to overcome this challenge.[7][8][9]

This document provides a detailed protocol for the generation and characterization of a stable cell line with acquired resistance to this compound using a dose-escalation method.

Principle of the Method

The development of a drug-resistant cell line is achieved through chronic exposure of a parental cell line to a specific drug.[10] The protocol employs a stepwise dose-escalation strategy, where cells are cultured in the presence of gradually increasing concentrations of this compound over an extended period.[8][11] This process selects for cells that develop mechanisms to survive and proliferate under high drug pressure.[8] Following the establishment of a resistant polyclonal population, single-cell cloning is performed to isolate and expand monoclonal cell lines, ensuring a genetically homogenous population for downstream studies.[12][13][14]

Experimental Workflow

The overall workflow for generating and validating the this compound resistant cell line is depicted below.

Caption: Experimental workflow for developing this compound resistant cell lines.

PCSK9 Signaling Pathway and Inhibition

Understanding the target pathway is essential for resistance studies. PCSK9 binds to the EGF-A domain of the LDLR on the cell surface, and the complex is internalized.[15][16] In the acidic environment of the endosome, PCSK9 remains bound, preventing the LDLR from recycling back to the cell surface and instead targeting it for degradation in the lysosome.[4][16][17] this compound, as an inhibitor, is presumed to block the interaction between PCSK9 and LDLR, thereby increasing LDLR recycling and LDL-C clearance.

Caption: PCSK9 pathway and the mechanism of action for this compound.

Detailed Experimental Protocols

Phase 1: Determination of Parental IC50

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in the parental cell line (e.g., HepG2). This value is the basis for selecting the starting concentration for resistance induction.[10]

Materials:

-

Parental HepG2 cell line

-

Complete growth medium (e.g., EMEM + 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, CCK-8)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed HepG2 cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Drug Preparation: Prepare a series of 2x concentrations of this compound in complete medium by serial dilution from the stock solution. Ensure the final DMSO concentration is <0.1% across all wells.

-

Drug Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions (including a vehicle-only control).

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

-

Viability Assay: Add 10 µL of CCK-8 reagent (or 20 µL of 5 mg/mL MTT) to each well and incubate for 2-4 hours.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8).

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-only control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.[8][18]

Phase 2: Generation of Resistant Population (Dose Escalation)

Objective: To generate a polyclonal cell population resistant to this compound through continuous, long-term exposure to increasing drug concentrations.

Protocol:

-

Initial Exposure: Culture parental HepG2 cells in complete medium containing this compound at a starting concentration of approximately the IC10-IC20, as determined in Phase 1.

-

Monitoring and Passaging: Monitor cell growth and morphology. Initially, significant cell death is expected.[8] When the surviving cells reach 70-80% confluency, passage them into a new flask with fresh medium containing the same drug concentration.

-

Dose Escalation: Once the cells demonstrate stable growth and recovery at a given concentration (typically after 2-4 weeks), increase the drug concentration by 1.5 to 2-fold.[11]

-

Iterative Process: Repeat step 3 for several months. The development of a highly resistant cell line can take 6-12 months or longer. Maintain cryopreserved stocks of cells at each successful concentration increase.[8]

-

Final Population: The process is complete when the cells can stably proliferate at a concentration that is at least 10-fold higher than the parental IC50. This population is the polyclonal this compound resistant pool.

Phase 3: Isolation of Monoclonal Lines (Single-Cell Cloning)

Objective: To isolate individual, genetically homogenous resistant cell clones from the polyclonal population.

Protocol (Limiting Dilution Method):

-

Cell Suspension: Prepare a single-cell suspension of the polyclonal resistant cells by trypsinization. Perform a cell count using a hemocytometer.

-

Serial Dilution: Dilute the cell suspension in complete medium (containing the highest tolerated dose of this compound) to a final concentration of ~0.5 cells per 100 µL.[13]

-

Plating: Dispense 100 µL of the final cell suspension into each well of several 96-well plates. According to the Poisson distribution, this concentration gives a high probability of depositing a single cell in a given well.[19]

-

Colony Screening: Incubate the plates for 2-3 weeks. Screen the wells microscopically to identify those containing a single colony, indicating they arose from a single cell.[14]

-

Expansion: Once single-cell-derived colonies are identified and are large enough, carefully trypsinize and transfer them sequentially to 24-well, 6-well, and finally T-25 flasks for expansion.[20] Maintain the selective drug pressure throughout this process.

Phase 4: Characterization and Validation

Objective: To confirm the resistant phenotype and characterize the established monoclonal cell lines.

Protocol:

-

IC50 Confirmation: Perform the same cell viability assay as described in Phase 1 on both the parental cell line and several of the newly isolated resistant clones. A significant rightward shift in the dose-response curve and a substantially higher IC50 value confirms resistance.[18]

-

Stability of Resistance: Culture the resistant clones in drug-free medium for several passages (e.g., >10) and then re-determine the IC50. This tests whether the resistant phenotype is stable or requires continuous drug pressure.

-

Molecular Analysis (Optional but Recommended):

-

Western Blot: Analyze the protein expression levels of PCSK9, LDLR, and potential drug efflux pumps (e.g., MDR1) to investigate potential mechanisms of resistance.

-

Gene Sequencing: Sequence the PCSK9 gene to identify any mutations that may prevent inhibitor binding.

-

Data Presentation (Illustrative Examples)

Table 1: IC50 Determination in Parental HepG2 Cells

| This compound (nM) | Absorbance (450nm) | % Viability |

|---|---|---|

| 0 (Vehicle) | 1.850 | 100.0% |

| 1 | 1.720 | 92.9% |

| 10 | 1.480 | 80.0% |

| 50 | 0.940 | 50.8% |

| 100 | 0.610 | 33.0% |

| 500 | 0.150 | 8.1% |

| 1000 | 0.080 | 4.3% |

| Calculated IC50 | | ~52 nM |

Table 2: Example Dose-Escalation Schedule

| Month | Passage Range | This compound Conc. (nM) | Observations |

|---|---|---|---|

| 1 | 1-4 | 10 (Start) | Significant cell death, slow recovery |

| 2 | 5-9 | 20 | Improved growth rate |

| 3 | 10-14 | 40 | Stable proliferation |

| 4-5 | 15-22 | 80 | Initial stress, then stable growth |

| 6-7 | 23-30 | 150 | Stable proliferation |

| 8-9 | 31-38 | 300 | Stable proliferation |

| 10-12 | 39-50 | 600 (Final) | Cells are stably maintained |

Table 3: Comparative IC50 Values

| Cell Line | IC50 of this compound (nM) | Resistance Index (RI) |

|---|---|---|

| HepG2 (Parental) | 52 | 1.0 |

| HepG2-Pcsk9R-C1 (Clone 1) | 685 | 13.2 |

| HepG2-Pcsk9R-C4 (Clone 4) | 750 | 14.4 |

| HepG2-Pcsk9R-C7 (Clone 7) | 598 | 11.5 |

Resistance Index (RI) = IC50 (Resistant) / IC50 (Parental)

References

- 1. heartcare.sydney [heartcare.sydney]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. nps.org.au [nps.org.au]

- 4. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. ar.iiarjournals.org [ar.iiarjournals.org]

- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. blog.crownbio.com [blog.crownbio.com]

- 10. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. Dose Escalation: A Method for Developing Drug Resistance in Cancer Cells [jove.com]

- 12. thesciencenotes.com [thesciencenotes.com]

- 13. Single-Cell Cloning: Enabling Precision Biology – Iota Sciences [iotasciences.com]

- 14. bitesizebio.com [bitesizebio.com]

- 15. PCSK9 signaling pathways and their potential importance in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PCSK9 regulates the NODAL signaling pathway and cellular proliferation in hiPSCs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Regulation of PCSK9 Expression and Function: Mechanisms and Therapeutic Implications [frontiersin.org]

- 18. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. lifesciences.danaher.com [lifesciences.danaher.com]

- 20. How to Scale Up Single-Cell Clones? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Application Notes and Protocols for Studying the Role of PCSK9 in Cardiovascular Disease with Pcsk9-IN-15

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis.[1] By binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, PCSK9 targets the receptor for lysosomal degradation, thereby reducing the clearance of LDL cholesterol (LDL-C) from the circulation.[2][3] Elevated levels of PCSK9 are associated with increased LDL-C and a higher risk of atherosclerotic cardiovascular disease (ASCVD).[1] Conversely, loss-of-function mutations in PCSK9 lead to lower LDL-C levels and a reduced risk of cardiovascular events.[2] This has made PCSK9 a prime therapeutic target for the management of hypercholesterolemia.

Pcsk9-IN-15 is a small molecule inhibitor designed to disrupt the interaction between PCSK9 and the LDLR, thereby preventing LDLR degradation and promoting the clearance of LDL-C. These application notes provide a comprehensive overview of the methodologies to study the efficacy and mechanism of action of this compound in the context of cardiovascular disease.

Mechanism of Action of PCSK9

PCSK9 is a serine protease that is primarily secreted by the liver.[4] Its main function is the post-translational regulation of the LDLR.[1] The binding of PCSK9 to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR prevents the recycling of the receptor back to the cell surface after endocytosis.[2] Instead, the PCSK9-LDLR complex is targeted for degradation in lysosomes.[5] This reduction in the number of available LDLRs on hepatocytes leads to decreased uptake of LDL-C from the blood, resulting in elevated plasma LDL-C levels.[6]

Beyond its role in cholesterol metabolism, PCSK9 has been implicated in other pathophysiological processes related to cardiovascular disease, including inflammation, endothelial dysfunction, and apoptosis.[7][8] PCSK9 can activate pro-inflammatory signaling pathways, such as the Toll-like receptor 4 (TLR4)/NF-κB pathway, contributing to vascular inflammation.[4]

Data Presentation: Characterization of this compound

The following tables provide a template for summarizing the quantitative data for this compound. Researchers should populate these tables with their experimentally determined values.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Assay Conditions |

| IC50 (PCSK9-LDLR Binding) | [Enter Value] | [Describe assay, e.g., HTRF, ELISA] |

| Kd (Binding Affinity to PCSK9) | [Enter Value] | [Describe method, e.g., SPR, ITC] |

| EC50 (LDLR Protection) | [Enter Value] | [Describe cell line and assay] |

| Cellular Thermal Shift (Target Engagement) | [Enter Value] | [Describe cell line and conditions] |

Table 2: In Vivo Efficacy of this compound in an Atherosclerosis Mouse Model

| Parameter | Vehicle Control | This compound (Dose 1) | This compound (Dose 2) |

| Plasma Total Cholesterol (mg/dL) | [Enter Value] | [Enter Value] | [Enter Value] |

| Plasma LDL-C (mg/dL) | [Enter Value] | [Enter Value] | [Enter Value] |

| Plasma HDL-C (mg/dL) | [Enter Value] | [Enter Value] | [Enter Value] |

| Plasma Triglycerides (mg/dL) | [Enter Value] | [Enter Value] | [Enter Value] |

| Aortic Plaque Area (%) | [Enter Value] | [Enter Value] | [Enter Value] |

| Hepatic LDLR Protein Level (relative) | [Enter Value] | [Enter Value] | [Enter Value] |

Experimental Protocols

In Vitro Assays

1. PCSK9-LDLR Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is used to determine the ability of this compound to inhibit the binding of PCSK9 to the LDLR.

-

Materials:

-

Recombinant human PCSK9 (His-tagged)

-

Recombinant human LDLR-EGF-AB domain (Fc-tagged)

-

Anti-His-Europium Cryptate antibody

-

Anti-Fc-d2 antibody

-

Assay buffer (e.g., PBS, 0.1% BSA)

-

This compound

-

384-well low-volume white plates

-

HTRF-compatible plate reader

-

-

Protocol:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 384-well plate, add 5 µL of the this compound dilution or vehicle control.

-

Add 5 µL of a solution containing recombinant human PCSK9 to each well at a final concentration of [Specify concentration, e.g., 10 nM].

-

Add 5 µL of a solution containing the recombinant human LDLR-EGF-AB domain to each well at a final concentration of [Specify concentration, e.g., 20 nM].

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of a solution containing the anti-His-Europium Cryptate and anti-Fc-d2 antibodies.

-

Incubate the plate in the dark at room temperature for 60 minutes.

-

Read the plate on an HTRF-compatible plate reader at 620 nm (Cryptate emission) and 665 nm (d2 emission).

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Plot the HTRF ratio against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

2. Cellular LDLR Protection Assay

This assay measures the ability of this compound to prevent PCSK9-mediated degradation of the LDLR in a cellular context.

-

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Recombinant human PCSK9

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Primary antibody against LDLR

-

Primary antibody against a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blot equipment

-

-

Protocol:

-

Seed HepG2 cells in a 6-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.

-

Add recombinant human PCSK9 to the media at a final concentration of [Specify concentration, e.g., 10 µg/mL].

-

Incubate the cells for 5 hours at 37°C.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against LDLR and the loading control.

-

Incubate with the HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and image the bands.

-

Quantify the band intensities and normalize the LDLR signal to the loading control.

-

Plot the normalized LDLR levels against the log concentration of this compound to determine the EC50 value.

-

In Vivo Studies

1. Efficacy Study in an Atherosclerosis Mouse Model (ApoE-/- mice)

This study evaluates the effect of this compound on plasma lipids and the development of atherosclerosis in a well-established mouse model.

-

Animals:

-

Male ApoE-/- mice (8-10 weeks old)

-

-

Materials:

-

High-fat diet (e.g., Western diet containing 21% fat and 0.15% cholesterol)

-

This compound formulated for oral or parenteral administration

-

Vehicle control

-

Equipment for blood collection and tissue harvesting

-

Oil Red O stain

-

-

Protocol:

-

Acclimate the ApoE-/- mice for one week.

-

Feed the mice a high-fat diet for a period of 8-12 weeks to induce atherosclerosis.

-

During the high-fat diet feeding, administer this compound or vehicle control daily (or according to the compound's pharmacokinetic properties).

-

Collect blood samples periodically (e.g., every 4 weeks) to measure plasma lipid levels (total cholesterol, LDL-C, HDL-C, triglycerides).

-

At the end of the study, euthanize the mice and perfuse the vasculature with saline.

-

Harvest the aortas and fix them in formalin.

-

Perform en face analysis of the aortas by staining with Oil Red O to quantify the atherosclerotic plaque area.

-

Harvest the liver to analyze LDLR protein levels by Western blot or immunohistochemistry.

-

Analyze the data to compare the effects of this compound treatment with the vehicle control group.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: PCSK9-mediated degradation of the LDLR and the inhibitory action of this compound.

Caption: In vitro experimental workflow for characterizing this compound.

Caption: In vivo experimental workflow to evaluate the efficacy of this compound.

Caption: PCSK9-mediated pro-inflammatory signaling pathway.

References

- 1. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. nps.org.au [nps.org.au]

- 3. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. my.clevelandclinic.org [my.clevelandclinic.org]

- 7. macsphere.mcmaster.ca [macsphere.mcmaster.ca]

- 8. oaepublish.com [oaepublish.com]

Application Notes and Protocols for In Vivo Imaging of Pcsk9-IN-15 Distribution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of low-density lipoprotein (LDL) cholesterol metabolism.[1][2][3] It functions by binding to the LDL receptor (LDLR) on the surface of hepatocytes, leading to the degradation of the LDLR and subsequently reducing the clearance of LDL cholesterol from the circulation.[4][5][6] Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL cholesterol and reducing the risk of cardiovascular disease.[4][6]

Pcsk9-IN-15 is a small molecule inhibitor designed to disrupt the PCSK9-LDLR interaction. Understanding the in vivo biodistribution, target engagement, and pharmacokinetic profile of this compound is critical for its development as a therapeutic agent. In vivo imaging techniques provide a non-invasive and quantitative method to track the distribution of this compound in real-time, offering valuable insights into its efficacy and safety.

These application notes provide an overview of potential in vivo imaging strategies and detailed protocols for tracking the distribution of this compound.

In Vivo Imaging Modalities for Small Molecule Tracking

Several imaging modalities can be employed to track the in vivo distribution of small molecules like this compound. The choice of modality depends on the specific research question, required sensitivity, resolution, and the feasibility of labeling the molecule.

-

Positron Emission Tomography (PET): PET offers high sensitivity and quantitative capabilities for in vivo imaging.[7] It requires labeling the small molecule with a positron-emitting radionuclide (e.g., Carbon-11, Fluorine-18).[7][8] PET imaging allows for the dynamic tracking of the radiolabeled compound and quantification of its uptake in various tissues.[9]

-

Single-Photon Emission Computed Tomography (SPECT): Similar to PET, SPECT is a nuclear imaging technique that uses gamma-emitting radionuclides (e.g., Technetium-99m, Iodine-123).[8] It generally has lower sensitivity and spatial resolution than PET but can be a cost-effective alternative.

-

Fluorescence Imaging: This technique involves labeling the small molecule with a fluorescent dye.[][11] While offering high resolution, its application in deep tissue imaging is limited by light scattering and absorption. It is well-suited for imaging small animals and superficial tissues.

-

Magnetic Resonance Imaging (MRI): While not a primary method for tracking small molecules directly, MRI can be used to assess the physiological effects of this compound, such as changes in atherosclerotic plaque morphology.[12][13]

Data Presentation: Illustrative Biodistribution of this compound

As specific in vivo data for this compound is not publicly available, the following tables present illustrative quantitative data that could be obtained from PET imaging studies. The data is presented as the percentage of injected dose per gram of tissue (%ID/g) at different time points post-injection.

Table 1: Illustrative Biodistribution of [¹⁸F]this compound in Healthy Mice

| Organ | 30 min (%ID/g ± SD) | 60 min (%ID/g ± SD) | 120 min (%ID/g ± SD) |

| Blood | 3.5 ± 0.8 | 2.1 ± 0.5 | 0.9 ± 0.2 |

| Liver | 15.2 ± 2.5 | 18.9 ± 3.1 | 14.3 ± 2.8 |

| Kidneys | 8.7 ± 1.9 | 6.5 ± 1.4 | 3.2 ± 0.9 |

| Lungs | 4.1 ± 0.9 | 2.8 ± 0.6 | 1.5 ± 0.4 |

| Heart | 2.5 ± 0.6 | 1.8 ± 0.4 | 0.8 ± 0.2 |

| Spleen | 1.9 ± 0.5 | 1.5 ± 0.3 | 0.7 ± 0.1 |

| Muscle | 0.8 ± 0.2 | 0.6 ± 0.1 | 0.3 ± 0.1 |

| Brain | 0.1 ± 0.05 | 0.08 ± 0.03 | 0.05 ± 0.02 |

Table 2: Illustrative Target Engagement of [¹⁸F]this compound in a Humanized PCSK9 Mouse Model

| Treatment Group | Liver Uptake at 60 min (%ID/g ± SD) |

| Vehicle Control | 19.5 ± 3.5 |

| This compound (unlabeled, blocking dose) | 8.2 ± 1.8 |

Experimental Protocols

Protocol 1: Radiolabeling of this compound with Fluorine-18 for PET Imaging

This protocol describes a general method for labeling a small molecule with Fluorine-18, a commonly used PET radionuclide.[7][8] The specific chemistry will need to be adapted based on the functional groups available on this compound.

Materials:

-

This compound precursor (modified for radiolabeling)

-

[¹⁸F]Fluoride (produced from a cyclotron)

-

Kryptofix 2.2.2 (K222)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Water for injection

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

High-performance liquid chromatography (HPLC) system with a radioactivity detector

Procedure:

-

[¹⁸F]Fluoride Activation:

-

Trap the cyclotron-produced [¹⁸F]Fluoride on an anion exchange cartridge.

-

Elute the [¹⁸F]Fluoride with a solution of K222 and K₂CO₃ in acetonitrile/water.

-

Azeotropically dry the [¹⁸F]fluoride-K222-K₂CO₃ complex by heating under a stream of nitrogen.

-

-

Radiolabeling Reaction:

-

Dissolve the this compound precursor in anhydrous acetonitrile.

-

Add the precursor solution to the dried [¹⁸F]fluoride complex.

-

Heat the reaction mixture at a specified temperature (e.g., 80-120°C) for a defined time (e.g., 10-20 minutes).

-

-

Purification:

-

Quench the reaction and dilute with water.

-

Pass the mixture through a C18 SPE cartridge to remove unreacted [¹⁸F]fluoride.

-